molecular formula C16H19N3O B8410612 N-(1-Azabicyclo[2.2.2]oct-3-yl)-1H-indole-5-carboxamide

N-(1-Azabicyclo[2.2.2]oct-3-yl)-1H-indole-5-carboxamide

Cat. No. B8410612
M. Wt: 269.34 g/mol
InChI Key: STNCEVMLMPRGQU-UHFFFAOYSA-N
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Patent
US04605652

Procedure details

Tetrahydrofuran (50 ml) was added to a mixture of indole-5-carboxylic acid (2.42 g, 0.016 mole) and 1,1'-carbonyldiimidazole (2.43 g, 0.015 mole). The mixture was stirred for 1 hr while nitrogen was bubbled through the solution to remove the carbon dioxide that was evolved. Then 3-aminoquinuclidine (1.89 g, 0.015 mole) was added in one portion, and the mixture was stirred for 60 hr at room temperature. The solid product was collected by filtration to yield 3.75 g (86.8%). Recrystallization from methanol-isopropyl ether (with chilling) gave 1.89 g of the product as an off-white solid; m.p. 293°-295° C. The solid was vacuum dried at 82° C. for 16 hr, m.p. 293°-295° C.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:25][CH:26]1[CH:31]2[CH2:32][CH2:33][N:28]([CH2:29][CH2:30]2)[CH2:27]1>O1CCCC1>[N:28]12[CH2:33][CH2:32][CH:31]([CH2:30][CH2:29]1)[CH:26]([NH:25][C:10]([C:6]1[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]3)=[O:12])[CH2:27]2

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
NC1CN2CCC1CC2
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr while nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
to remove the carbon dioxide that
STIRRING
Type
STIRRING
Details
the mixture was stirred for 60 hr at room temperature
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield 3.75 g (86.8%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-isopropyl ether (with chilling)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N12CC(C(CC1)CC2)NC(=O)C=2C=C1C=CNC1=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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